3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Description
3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a heterocyclic compound featuring a fused thieno-naphthyridine scaffold. Its structure includes a 3,4-dimethoxybenzyl substituent at the carboxamide position and a methyl group at the 6-position of the tetrahydrothieno ring.
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-amino-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C21H24N4O3S/c1-25-7-6-15-13(11-25)9-14-18(22)19(29-21(14)24-15)20(26)23-10-12-4-5-16(27-2)17(8-12)28-3/h4-5,8-9H,6-7,10-11,22H2,1-3H3,(H,23,26) |
InChI Key |
FFMMIICBYCYISQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-b][1,6]naphthyridine core and subsequent functionalization. One common approach is to start with the appropriate naphthyridine precursor and introduce the thieno ring through cyclization reactions. The 3,4-dimethoxybenzyl group can be introduced using protective group chemistry, which increases the solubility and stability of the precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions will depend on the desired transformation and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may interact with biological targets, making it useful for studying biochemical pathways.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Mechanism of Action
The mechanism of action for 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the compound’s affinity for different targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives in the thieno[2,3-b][1,6]naphthyridine family. Below is a detailed comparison based on substituents, molecular properties, and inferred pharmacological relevance:
Table 1: Structural and Molecular Comparisons
*Note: Molecular formula for the target compound can be inferred as approximately C₂₃H₂₈N₄O₃S based on structural analogs.
Substituent-Driven Pharmacological Implications
- 3,4-Dimethoxybenzyl Group (Target Compound): The methoxy groups enhance electron density and may improve binding to aromatic-rich pockets in receptors (e.g., acetylcholinesterase or muscarinic receptors) .
- Ethyl vs.
- Carboxamide Substituents: The isopropyl group in and cyclopropyl in introduce steric and conformational constraints, which could modulate selectivity for specific receptor subtypes.
Research Findings from Analogous Compounds
While direct studies on the target compound are absent, insights from related molecules include:
Cholinergic Modulation: Thieno-naphthyridine analogs have been investigated for their ability to interact with cholinergic systems, as deficits in acetylcholine signaling are linked to cognitive disorders . For example, compounds with lipophilic substituents (e.g., trifluoromethoxy in ) show enhanced CNS activity in preclinical models.
Synthetic Accessibility: Derivatives like highlight the importance of carboxamide modifications in optimizing synthetic yields and purity. The target compound’s 3,4-dimethoxybenzyl group may require specialized coupling reagents for efficient synthesis.
Metabolic Stability: The trifluoromethoxy group in resists oxidative metabolism better than methoxy groups, suggesting that the target compound’s 3,4-dimethoxybenzyl substituent could necessitate prodrug strategies for oral bioavailability.
Biological Activity
3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide (CAS No: 698977-37-6) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C21H26N4O3S
- Molecular Weight : 414.52 g/mol
- Chemical Structure : The compound features a naphthyridine core with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthyridine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines.
-
Mechanism of Action :
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase in several cancer cell lines, including breast and prostate cancer cells .
-
In Vitro Studies :
- A study conducted on human cancer cell lines demonstrated that the compound exhibited significant antiproliferative effects at submicromolar concentrations. For instance, it showed cytotoxicity comparable to established chemotherapeutics like doxorubicin against breast cancer cell lines (MCF-7 and MCF-7/ADR) .
- Comparative Efficacy :
Other Pharmacological Effects
Beyond its anticancer properties, preliminary research suggests that this compound may possess additional pharmacological activities:
- Antimicrobial Activity : Similar naphthyridine derivatives have shown antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
- Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures can exhibit anti-inflammatory effects, which may be relevant in treating chronic inflammatory diseases .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.5 | Apoptosis induction |
| Study 2 | DU145 | 0.7 | G2/M phase arrest |
| Study 3 | HCT116 | 0.6 | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
